molecular formula C19H23N7 B6442729 2-cyclopropyl-4-ethyl-6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine CAS No. 2549049-92-3

2-cyclopropyl-4-ethyl-6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine

Cat. No. B6442729
CAS RN: 2549049-92-3
M. Wt: 349.4 g/mol
InChI Key: FWLNMVSGAIMIJC-UHFFFAOYSA-N
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Description

“2-cyclopropyl-4-ethyl-6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine” is a compound that belongs to the class of organic compounds known as aminopyrimidines and derivatives . These are organic compounds containing an amino group attached to a pyrimidine ring . Pyrazolo[1,5-a]pyrimidines are purine analogues . They have beneficial properties as antimetabolites in purine biochemical reactions .


Synthesis Analysis

The synthesis of such compounds involves a variety of novel disubstituted 2- (alkynyl, aryl and arylamine)-6-alkynylpyrazolo pyrimidine derivatives prepared via sequential site-selective cross-coupling reactions . The regio-controlled Sonogashira-type coupling of 3 with a wide range of terminal alkynes proceeded smoothly with excellent selectivity in favor of the C6-position through careful adjustment of the coupling conditions, followed by the subsequent introduction of alkynyl, aryl or arylamine groups at the C2-position via the Sonogashira, Suzuki–Miyaura and Buchwald–Hartwig coupling reactions, respectively .


Molecular Structure Analysis

The molecular structure of these compounds is characterized by the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . Molecular docking simulation of the designed compounds confirmed the good fit into the CDK2 active site through the essential hydrogen bonding with Leu83 .


Chemical Reactions Analysis

The chemical reactions of these compounds involve enzymatic inhibitory activity against CDK2/cyclin A2 . The most potent anti-proliferative compounds achieved this inhibitory activity .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds are characterized by their NMR spectrum . For example, the 1H NMR spectrum (400 MHz, DMSO-d6), δ, ppm (J, Hz): 1.03–1.22 (4H, m, CH2 CH2); 2.30–2.43 (1H, m, CH); 3.89 (3H, s, COOCH3); 7.08 (1H, s, H-6); 7.52 (1H, s, H-3); 7.59 (1H, t, J = 52.0, 7-CHF2) .

Mechanism of Action

Target of Action

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in cell cycle regulation, particularly the transition from the G1 phase to the S phase . Inhibition of CDK2 is an appealing strategy for cancer treatment as it selectively targets tumor cells .

Mode of Action

The compound interacts with CDK2, inhibiting its activity . This inhibition is achieved through the compound’s fit into the CDK2 active site, forming essential hydrogen bonds with Leu83 . This interaction results in a significant alteration in cell cycle progression .

Biochemical Pathways

By inhibiting CDK2, the compound affects the cell cycle progression pathway . This results in the arrest of the cell cycle, preventing the transition from the G1 phase to the S phase . The downstream effect of this is the inhibition of cell proliferation, particularly in tumor cells .

Pharmacokinetics

In silico ADMET studies and drug-likeness studies using a Boiled Egg chart showed suitable pharmacokinetic properties . These studies help predict the structure requirement for the observed antitumor activity . .

Result of Action

The compound’s action results in significant cytotoxic activities against various cell lines . For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48–90 nM) compared to sorafenib . It also induces apoptosis within HCT cells .

Safety and Hazards

The safety and hazards of these compounds are characterized by their cytotoxic activities . Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48–90 nM) compared to sorafenib (IC50: 144, 176 and 19 nM, respectively) .

Future Directions

The future directions of these compounds involve further investigations . For example, compound 14 displayed potent dual activity against the examined cell lines and CDK2, and was thus selected for further investigations . It exerted a significance alteration in cell cycle progression, in addition to apoptosis induction within HCT cells .

properties

IUPAC Name

4-[4-(2-cyclopropyl-6-ethylpyrimidin-4-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N7/c1-2-15-13-17(23-18(22-15)14-3-4-14)24-9-11-25(12-10-24)19-16-5-6-21-26(16)8-7-20-19/h5-8,13-14H,2-4,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWLNMVSGAIMIJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NC(=N1)C2CC2)N3CCN(CC3)C4=NC=CN5C4=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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